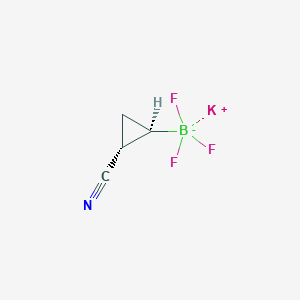

Potassium trans-2-cyanocyclopropyltrifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium trifluoroborates are a class of compounds widely used in organic synthesis . They are typically solid substances that can be various colors depending on the specific compound .

Synthesis Analysis

The synthesis of potassium trifluoroborates often involves the reaction of boronic acids with potassium fluoride . A variety of methods exist, many of which are catalyzed by transition metals .

Chemical Reactions Analysis

Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as metal-free chlorodeboronation reactions and Lewis acid-catalyzed nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of potassium trifluoroborates can vary widely depending on the specific compound. They are typically solid at room temperature .

作用機序

Target of Action

Potassium trans-2-cyanocyclopropyltrifluoroborate is a type of organotrifluoroborate, which are widely used in various chemical reactions . The primary targets of this compound are typically the reactants in a chemical reaction where it is used as a reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In these reactions, the organotrifluoroborate moiety (BF3K) of the compound is transferred to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

While the specific biochemical pathways affected by Potassium trans-2-cyanocyclopropyltrifluoroborate can vary depending on the context of its use, organotrifluoroborates are generally involved in synthetic pathways for the preparation of various organic compounds . They can act as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal-catalyzed cross-coupling reactions .

Pharmacokinetics

Organotrifluoroborates are generally known for their stability, which can influence their bioavailability . They are stable to air and moisture, and they tend to be free-flowing crystalline solids that melt only at very high temperatures .

Result of Action

The result of Potassium trans-2-cyanocyclopropyltrifluoroborate’s action is typically the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects can vary widely depending on the nature of these reactions and the compounds being synthesized.

Action Environment

The action, efficacy, and stability of Potassium trans-2-cyanocyclopropyltrifluoroborate can be influenced by various environmental factors. For instance, the presence of a strong Lewis base can trigger the transformation of the organotrifluoroborate moiety into highly reactive and unstable organodifluoroboranes . Additionally, the compound’s stability to air and moisture can make it a particularly useful reagent in reactions that need to be carried out under ambient conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLRHOTWKDACLL-RFKZQXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C#N)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trans-2-cyanocyclopropyltrifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)

![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)

![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)